

2-(Ethylthio)ethanol structural formula

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(Ethylthio)ethanol

CAS No.: 110-77-0

Cat. No.: B052129

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Executive Summary & Core Significance

2-(Ethylthio)ethanol (CAS: 110-77-0) is a bifunctional organosulfur compound characterized by a thioether linkage and a primary hydroxyl group.^[1] While industrially utilized as a solvent and intermediate for organophosphate pesticides (e.g., Disulfoton, Thiometon), its scientific significance extends into toxicological research and chemical defense.

Key Technical Roles:

- **Chemical Warfare Agent (CWA) Simulant:** It serves as a structural analogue to Sulfur Mustard (HD), specifically mimicking the "Half-Mustard" (2-chloroethyl ethyl sulfide) precursor without the immediate vesicant properties of the dichloro- species.
- **Metabolic Biomarker:** It is a primary hydrolysis metabolite of systemic insecticides, serving as a forensic marker for organophosphate exposure.
- **Synthetic Scaffold:** The molecule undergoes selective oxidation (sulfoxide/sulfone) or nucleophilic substitution (), making it a versatile "chameleon" in organic synthesis.

Structural Anatomy & Physicochemical Profile

The molecule (

) consists of an ethyl group linked via a sulfur atom to a 2-hydroxyethyl chain. The sulfur atom introduces a "kink" in the chain due to the

bond angle (~98-100°), significantly more acute than the tetrahedral carbon angle (

).

Structural Formula:

[2]

Table 1: Physicochemical Specifications

Property	Value	Context
CAS Registry	110-77-0	Universal Identifier
Molecular Weight	106.19 g/mol	Mass Spectrometry Base Peak
Boiling Point	180–184 °C	High boiling point due to H-bonding
Density	1.017 g/mL (20 °C)	Slightly denser than water
Refractive Index		Purity verification parameter
Solubility	High (Water, Ethanol, Ether)	Amphiphilic nature
Appearance	Colorless to Pale Straw Liquid	Distinctive sulfide/onion-like odor

Synthetic Methodologies

Synthesis of **2-(ethylthio)ethanol** generally follows two primary routes: ring-opening of ethylene oxide (industrial) or nucleophilic substitution of 2-chloroethanol (laboratory).

Protocol A: Nucleophilic Ring Opening (Industrial/Scale-Up)

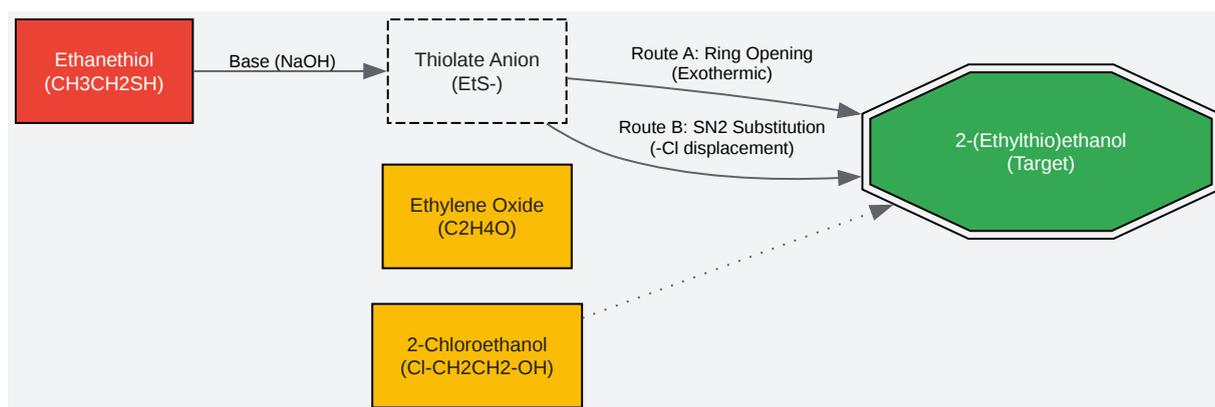
- Reagents: Ethylene Oxide, Ethanethiol (Ethyl Mercaptan).
- Catalyst: Base (NaOH) or Ammonium Hydroxide.

- Mechanism: The thiolate anion attacks the strained epoxide ring.
- Thermodynamics: Highly exothermic; requires careful temperature control ().

Protocol B: Nucleophilic Substitution (Laboratory Standard)

- Reagents: 2-Chloroethanol, Sodium Ethanethiolate (generated in situ).
- Solvent: Ethanol or DMF.
- Procedure:
 - Dissolve NaOH (1.1 eq) in ethanol.
 - Add Ethanethiol (1.1 eq) at 0°C to form sodium ethanethiolate.
 - Dropwise addition of 2-Chloroethanol.
 - Reflux for 2-4 hours.
 - Filter NaCl precipitate and distill.

Visualizing the Synthesis Logic



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Figure 1: Dual synthetic pathways demonstrating the nucleophilic versatility of the ethylthiolate anion.

Reactivity, Metabolism, and CWA Relevance

The chemical utility of **2-(ethylthio)ethanol** lies in its ability to undergo oxidation at the sulfur atom or substitution at the hydroxyl group.

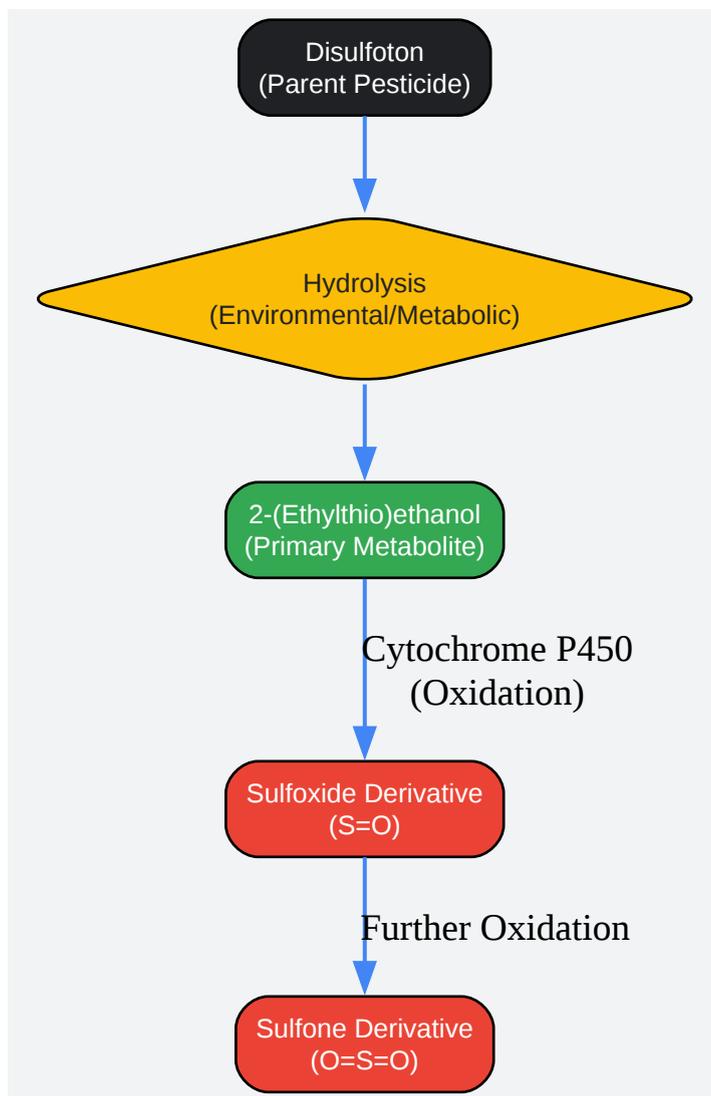
A. The "Half-Mustard" Pathway

Researchers use this molecule to generate 2-Chloroethyl ethyl sulfide (CEES), a monofunctional sulfur mustard simulant.

- Reaction:
- Significance: CEES possesses the alkylating ability of mustard gas but cannot cross-link DNA (due to having only one "arm"), making it safer for preliminary decontamination studies.

B. Metabolic Oxidation (Pesticide Toxicology)

In biological systems, **2-(ethylthio)ethanol** is a degradation product of Disulfoton. It undergoes S-oxidation to form sulfoxides and sulfones, which are often more potent acetylcholinesterase inhibitors than the parent thioether.



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Figure 2: Metabolic degradation pathway showing the conversion of Disulfoton to 2-(ethylthio)ethanol and subsequent oxidative activation.

Analytical Fingerprinting

To validate the identity of 2-(ethylthio)ethanol, researchers rely on NMR and MS signatures. The following data is derived from standard spectroscopic databases (NIST/SDBS).

Proton NMR (¹H-NMR, 300 MHz,)

The spectrum displays four distinct signal sets due to the asymmetry introduced by the heteroatoms.

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
1.26	Triplet (Hz)	3H		Terminal methyl of ethyl group
2.58	Quartet (Hz)	2H		Methylene of ethyl group
2.73	Triplet (Hz)	2H		Methylene adjacent to Sulfur (ethylene chain)
3.75	Triplet (Hz)	2H		Methylene adjacent to Oxygen (deshielded)
2.5–3.0	Broad Singlet	1H		Hydroxyl proton (concentration dependent)

Mass Spectrometry (EI, 70 eV)

- Molecular Ion (): m/z 106 (Distinct)
- Base Peak: m/z 75 () — Loss of (31 mass units).
- Secondary Fragment: m/z 47 () or m/z 61 ()

).

Safety & Handling Protocols

Hazards:

- Stench: Like most low-molecular-weight organosulfur compounds, it possesses a penetrating, garlic/onion-like odor. Fume hood use is mandatory.
- Irritant: Class 2 Skin/Eye irritant.
- Flammability: Flash point ~80-90°C.

Storage:

- Must be stored under an inert atmosphere (Argon/Nitrogen).
- Reasoning: The thioether moiety is susceptible to air oxidation over time, slowly converting to the sulfoxide (detectable by a shift in refractive index and appearance of S=O peaks in IR at ~1050

).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8075, **2-(Ethylthio)ethanol**. Retrieved from [[Link](#)]
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- Google Patents. Process for preparing **2-(ethylthio)ethanol** (US3213144A).

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Sources

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- 2. 2-(Ethylthio)ethanol [drugfuture.com]
- 3. Ethanol, 2-(ethylthio)- [webbook.nist.gov]
- To cite this document: BenchChem. [2-(Ethylthio)ethanol structural formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052129#2-ethylthio-ethanol-structural-formula>]

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